2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide

Beschreibung

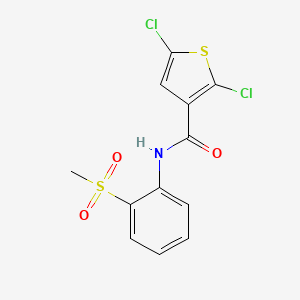

2,5-Dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene core substituted with two chlorine atoms at the 2- and 5-positions. The carboxamide group at the 3-position is linked to a 2-(methylsulfonyl)phenyl moiety. The methylsulfonyl group enhances polarity and may influence binding interactions in biological systems, while the dichloro substitution could modulate electronic properties and stability.

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(2-methylsulfonylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)9-5-3-2-4-8(9)15-12(16)7-6-10(13)19-11(7)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKSDTUULQPWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the chloro and methylsulfonyl groups. The final step involves the formation of the carboxamide group.

Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

Introduction of Chloro Groups: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Introduction of Methylsulfonyl Group: This step typically involves the reaction of the thiophene derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for Substitution: Amines, alcohols, thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

3-Chloro-N-phenyl-phthalimide (): Core structure: Phthalimide (aromatic dicarboximide) vs. thiophene-carboxamide. Substituents: Single chloro and phenyl groups vs. dichloro and methylsulfonyl phenyl.

Other Thiophene Carboxamides :

- Compounds like N-(4-methoxyphenyl)-2,5-dichlorothiophene-3-carboxamide lack the methylsulfonyl group, reducing polarity and possibly altering solubility or target affinity.

Physicochemical and Pharmacokinetic Properties

| Property | 2,5-Dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide | 3-Chloro-N-phenyl-phthalimide | N-(4-Methoxyphenyl)-2,5-dichlorothiophene-3-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375.3 | ~257.7 | ~316.2 |

| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |

| Key Functional Groups | Dichloro, methylsulfonyl, carboxamide | Chloro, phthalimide, phenyl | Dichloro, methoxy, carboxamide |

| Potential Solubility | Moderate (due to sulfonyl) | Low | Low (methoxy increases slightly) |

Research Findings and Limitations

- Evidence Gaps : The provided sources lack direct data on the target compound. For instance, focuses on phthalimides, while describes computational tools without specific ligand examples.

- Inferred Trends :

- Methylsulfonyl groups improve water solubility and binding specificity compared to phenyl or methoxy substituents.

- Thiophene-based carboxamides may exhibit better metabolic stability than phthalimides due to reduced ring strain.

Biologische Aktivität

2,5-Dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, dichloro substitutions, and a methylsulfonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.2 g/mol. The presence of halogen atoms and heterocyclic structures enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.2 g/mol |

| CAS Number | 920354-25-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial formation of the thiophene ring can be achieved through the Gewald reaction, followed by chlorination and the introduction of the methylsulfonyl group.

Synthetic Route Overview

- Formation of Thiophene Ring : Gewald reaction involving a ketone, sulfur, and a nitrile.

- Chlorination : Using thionyl chloride or phosphorus pentachloride.

- Methylsulfonyl Group Introduction : Reaction with methylsulfonyl chloride in the presence of a base.

Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonyl moieties exhibit significant antimicrobial activities against various bacterial strains. A study demonstrated that derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing Results

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | MIC = 32 µg/mL | MIC = 64 µg/mL |

| Reference Drug (e.g., Penicillin) | MIC < 1 µg/mL | MIC < 1 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate specific enzyme activities involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

The mechanism of action involves binding to molecular targets such as enzymes or receptors, leading to the modulation of inflammatory responses. This could involve inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Studies

-

Case Study on Antimicrobial Efficacy : A comparative study evaluated several thiophene derivatives, including our compound of interest, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

- Findings : The compound showed an IC50 value lower than that of commonly used antibiotics, indicating its potential as an effective antimicrobial agent.

-

Case Study on Anti-inflammatory Effects : A recent study focused on the anti-inflammatory effects using an animal model with induced inflammation. The administration of this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.

- Findings : Histological analysis revealed a significant reduction in inflammatory cell infiltration in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.